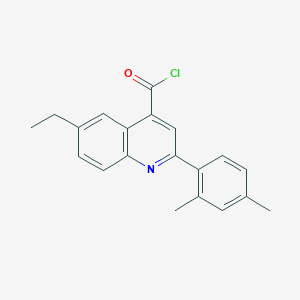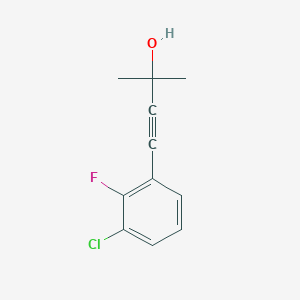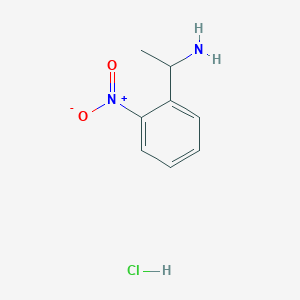
1-(2-Nitrophenyl)ethan-1-amine hydrochloride
Übersicht
Beschreibung
1-(2-Nitrophenyl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 148657-37-8 . It has a molecular weight of 202.64 and its molecular formula is C8H11ClN2O2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
1-(2-Nitrophenyl)ethan-1-amine hydrochloride has been involved in various synthetic reactions to create novel compounds. For instance, Androsov et al. (2010) used a similar compound in a one-pot synthesis of 3-aminobenzo[b]thiophenes, showcasing a simple and efficient synthetic route (Androsov et al., 2010). Another study by Abdel-Wahab et al. (2023) utilized a compound with a related structure in the synthesis of 1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime (Abdel-Wahab et al., 2023).
Kinetic and Mechanistic Studies
The compound has also been used in kinetic and mechanistic studies. For example, Jarczewski et al. (1986) investigated the kinetics of a reaction involving a similar compound with piperidine and pyrrolidine bases in different solvents (Jarczewski et al., 1986). This kind of research helps in understanding the fundamental principles of chemical reactions.
Photochemical and Fluorescence Studies
Research involving compounds like this compound has also extended to photochemical and fluorescence studies. For instance, González-Blanco et al. (1997) explored the photochemical cleavage of similar compounds in the presence of tertiary amines (González-Blanco et al., 1997). Additionally, Kadrić et al. (2014) synthesized 3-hydroxyquinolin-4(1H)-one derivatives from similar compounds, studying their fluorescence properties and cytotoxic activity (Kadrić et al., 2014).
Pharmacological Effects
Although specific pharmacological effects of this compound itself are not detailed in these papers, related compounds have been investigated for various biological effects. For example, Brito et al. (2013) studied the vasorelaxant effects of 1-nitro-2-phenylethane, a compound with a somewhat related structure (Brito et al., 2013).
Safety and Hazards
This compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
1-(2-Nitrophenyl)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with enzymes such as ω-transaminase, which catalyzes the conversion of cinnamaldehyde to cinnamylamine . This interaction involves the formation of an imine intermediate, which subsequently tautomerizes to produce a red precipitate, indicating the activity of the transaminase enzyme . Additionally, this compound may interact with other enzymes, proteins, and biomolecules, influencing various biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with transaminase enzymes can alter the levels of specific metabolites, thereby impacting cellular metabolic flux . Furthermore, its effects on gene expression may lead to changes in the production of proteins involved in critical cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can act as a substrate for transaminase enzymes, leading to the formation of imine intermediates . These intermediates can undergo further chemical transformations, resulting in the modulation of enzyme activity and changes in gene expression. Additionally, the compound may inhibit or activate specific enzymes, thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert atmosphere and room temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it may cause toxic or adverse effects, such as cellular stress or apoptosis . Understanding the threshold effects and the compound’s safety profile is essential for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as ω-transaminase, which catalyzes the transamination of cinnamaldehyde to cinnamylamine . This interaction affects the levels of metabolites and the overall metabolic flux within cells. Additionally, the compound may influence other metabolic pathways by interacting with different enzymes and cofactors.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Understanding these interactions can provide insights into the compound’s localization and accumulation within different cellular compartments.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biochemical effects.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-4-2-3-5-8(7)10(11)12;/h2-6H,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFXVLGOYQIKRTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






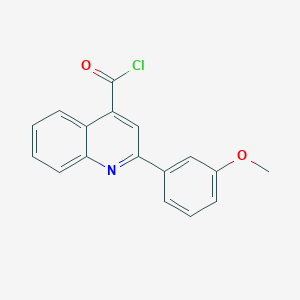

![4,5,6,7,8,9,10,11,12,13-Decahydrocyclododeca[b]thiophene-2-carbonyl chloride](/img/structure/B1452719.png)
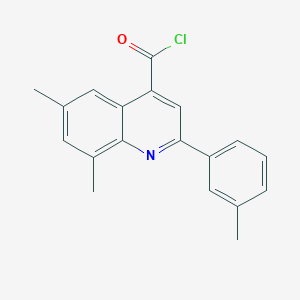

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1452722.png)
![3-Methoxy-4-[(4-methylbenzyl)oxy]benzoyl chloride](/img/structure/B1452723.png)
